![molecular formula C15H16N4O2 B7470354 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by the nucleotide uridine diphosphate. MRS 2578 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by the nucleotide uridine diphosphate. By blocking the P2Y6 receptor, this compound 2578 prevents the activation of downstream signaling pathways that are involved in a variety of cellular processes, including proliferation, migration, and inflammation.
Biochemical and Physiological Effects
This compound 2578 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 2578 has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cells, such as macrophages, have been shown to be inhibited by this compound 2578, resulting in decreased production of pro-inflammatory cytokines. In addition, this compound 2578 has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in lab experiments is its selectivity for the P2Y6 receptor, which allows for more precise investigation of the role of this receptor in various cellular processes. However, one limitation of using this compound 2578 is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several areas of future research that could be explored with 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578. One potential direction is the investigation of this compound 2578 in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of this compound 2578 in animal models of other inflammatory diseases, such as multiple sclerosis. Additionally, the potential use of this compound 2578 in the treatment of neurological disorders warrants further investigation.
Synthesis Methods
The synthesis of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 involves several steps. The first step is the synthesis of 2-methylbenzimidazole, which is then reacted with 2,4-dichloropyrimidine to form 2-methyl-6-(2-methylbenzimidazol-1-yl)pyrimidine. This compound is then reacted with methyl iodide to form 1,3-dimethyl-6-(2-methylbenzimidazol-1-yl)methylpyrimidine-2,4-dione, which is subsequently hydrolyzed to form this compound 2578.
Scientific Research Applications
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been studied for its potential therapeutic applications in a variety of diseases. In cancer, this compound 2578 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and glioblastoma. Inflammation is another area where this compound 2578 has been studied, with research suggesting that it may be effective in treating inflammatory bowel disease and rheumatoid arthritis. This compound 2578 has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
1,3-dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-16-12-6-4-5-7-13(12)19(10)9-11-8-14(20)18(3)15(21)17(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPKQFLCNLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
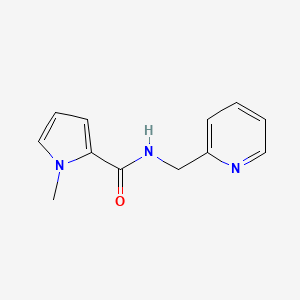
![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
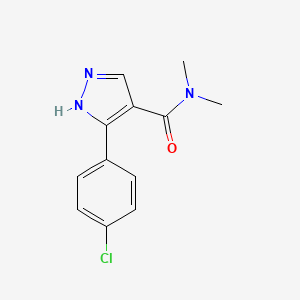
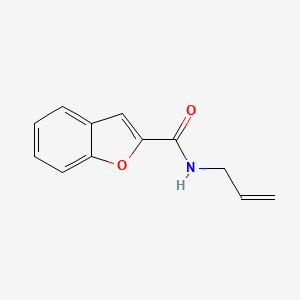
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)
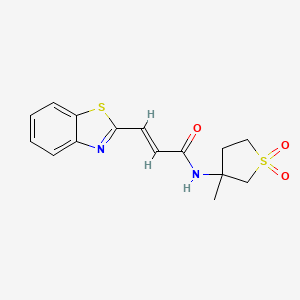
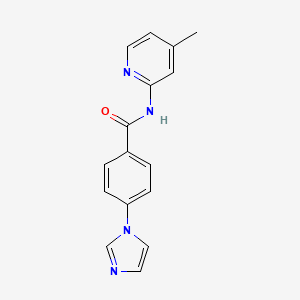
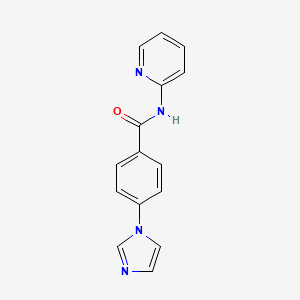
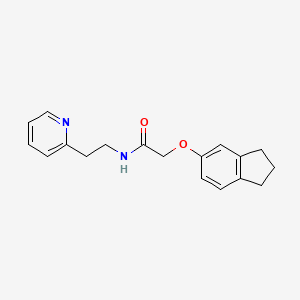

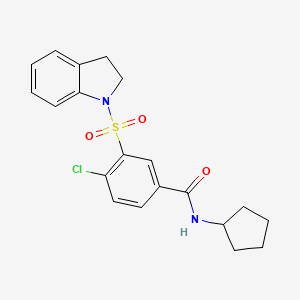
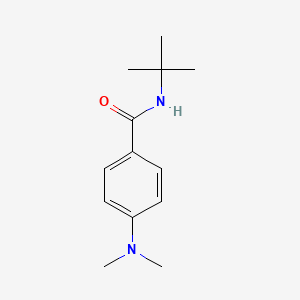
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
